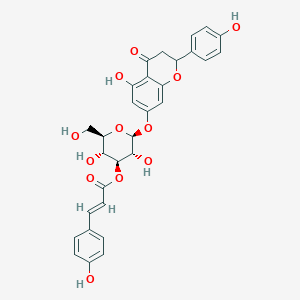

![molecular formula C16H23NO5 B2476645 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate CAS No. 1822543-61-2](/img/structure/B2476645.png)

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Orthogonally Protected Amino Acids : Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate is utilized in the synthesis of orthogonally protected amino acids, particularly for the creation of edeine analogs. This process involves the use of differently N-protected diamino acids and the assignment of asymmetric carbon atoms' configurations through NMR spectroscopy (Czajgucki et al., 2003).

Enantioselective Synthesis : The compound is used in the enantioselective synthesis of certain amino acids, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process involves direct preparation of a sulfate by diol treatment, highlighting its utility in creating optically active compounds (Alonso et al., 2005).

Antimicrobial Agents Synthesis : It plays a role in synthesizing substituted phenyl azetidines with potential as antimicrobial agents. The synthesis process includes various stages such as reduction, reaction with tert-butyloxy anhydride, and cyclization (Doraswamy & Ramana, 2013).

Lipase-Catalyzed Acylation and Hydrolysis : This compound is a subject in studies exploring the chemoselective deprotection catalysis using Candida antarctica Lipase A. The studies focus on N-acylation and the hydrolysis of amide and bulky tert-butyl ester bonds (Mäenpää et al., 2016).

Enzymatic Hydrolysis with Ultrasound : Research has been conducted on its enzymatic hydrolysis using an ultrasound bath. The study evaluates the impact of ultrasound on the reaction time and yield of enzymatic hydrolysis compared to traditional methods (Ribeiro et al., 2001).

HIV-Protease Assay Development : It's used in the preparation of chromogenic amino acids for developing HIV-protease assays. These assays help in detecting HIV-protease activity using spectrophotometry (Badalassi et al., 2002).

Chemo-Enzymatic Synthesis for Drug Precursors : The compound has been employed in the chemo-enzymatic synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid, a potential precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao et al., 2014).

Wirkmechanismus

Target of Action

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate is a complex organic compound. Similar compounds have been known to interact with various biological targets, including enzymes and receptors, to exert their effects .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as reduction and inversion, to form different isomers . These isomers could potentially interact with biological targets in different ways, leading to varied biological effects .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its specific targets and mode of action. For instance, it could potentially affect lipid metabolism, given that β-hydroxy acids, which are structurally similar to this compound, are often found in lipids .

Result of Action

Similar compounds have been known to exert various biological effects, such as modulating enzyme activity or receptor signaling . The specific effects of this compound would depend on its targets and mode of action .

Action Environment

Environmental factors, such as temperature and pH, could potentially influence the compound’s action, efficacy, and stability . For instance, the synthesis of certain isomers of the compound has been reported to occur at specific temperatures .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as β-hydroxy acids, are present in lipids and are part of the structures of depsipeptides . These compounds interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Related compounds, such as β-hydroxy acids, are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Related compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12-13,18H,5H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQRYGKPSNYLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}pyridine-4-carboxamide](/img/structure/B2476572.png)

![N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2476576.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2476578.png)

![N'-(3-chloro-4-methylphenyl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide](/img/structure/B2476581.png)

![2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-](/img/structure/B2476582.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2476583.png)